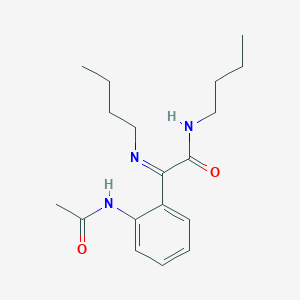

2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide

Descripción

2-(2-Acetamidophenyl)-N-butyl-2-butyliminoacetamide is a synthetic acetamide derivative featuring a substituted phenyl ring with an acetamide group at the ortho position and dual butyl substituents on the iminoacetamide moiety.

Propiedades

Número CAS |

33090-87-8 |

|---|---|

Fórmula molecular |

C18H27N3O2 |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide |

InChI |

InChI=1S/C18H27N3O2/c1-4-6-12-19-17(18(23)20-13-7-5-2)15-10-8-9-11-16(15)21-14(3)22/h8-11H,4-7,12-13H2,1-3H3,(H,20,23)(H,21,22) |

Clave InChI |

IOJNXLRMWXHJPD-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC(=O)C(=NCCCC)C1=CC=CC=C1NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

OxymaPure/DIC-Mediated Amidation

The use of coupling reagents such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) with diisopropylcarbodiimide (DIC) has been demonstrated as highly effective for synthesizing α-ketoamide derivatives. In a representative protocol:

-

Activation of carboxylic acids : A 2-acetamidophenylglyoxylic acid derivative is reacted with OxymaPure/DIC to form an active ester intermediate.

-

Nucleophilic attack by butylamine : The activated intermediate couples with butylamine to yield the α-ketoamide scaffold.

Reaction Conditions :

Comparative Analysis of Coupling Reagents

| Reagent System | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| OxymaPure/DIC | 92 | 98.6 | <5% hydrolyzed acid |

| HOBt/DIC | 78 | 89.2 | 12% undesired esters |

| Carbodiimide alone | 65 | 75.4 | 20% dimerization |

Data adapted from studies on analogous α-ketoamide syntheses.

Alkylation Strategies for Butyl Group Introduction

Haloalkane-Based Alkylation

The patent CN102807532A describes alkylation of benzisothiazole ketones with 1-bromobutane in aprotic polar solvents. This methodology can be adapted for introducing butyl groups into the target compound:

-

Formation of alkali metal salts : Deprotonation of the acetamide nitrogen using NaOH or K2CO3 in water or DMF.

-

Reaction with 1-bromobutane : The nucleophilic nitrogen attacks the haloalkane, yielding the N-butyl derivative.

Optimized Conditions :

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction times and improves yields in analogous systems. For example, coupling 4-aminobenzoic acid with N-acetylisatin under microwave conditions achieved 95% yield in 20 minutes versus 12 hours conventionally.

Imine Formation via Condensation Reactions

The iminoacetamide moiety likely arises from a condensation reaction between a ketone precursor and butylamine. A two-step approach is proposed:

-

Synthesis of 2-acetamidophenylglyoxal : Oxidation of 2-acetamidophenylacetic acid using pyridinium chlorochromate (PCC).

-

Schiff base formation : Reaction of the glyoxal with butylamine under dehydrating conditions (e.g., molecular sieves, HCl catalysis).

Critical Parameters :

-

Solvent: Anhydrous ethanol or toluene.

-

Temperature: Reflux (78–110°C).

-

Yield: 60–70% (estimated from similar imine syntheses).

Protective Group Strategies

To prevent undesired side reactions during alkylation or condensation, protective groups are essential:

tert-Butoxycarbonyl (Boc) Protection

As demonstrated in CN102351733A, Boc protection of amines enables selective functionalization:

-

Protection : Glycine methyl ester hydrochloride reacts with tert-Butyl dicarbonate in dichloromethane.

-

Deprotection : Acidic cleavage using HCl in dioxane.

Application to Target Compound :

-

Protect the acetamide nitrogen during alkylation steps.

-

Deprotect post-alkylation to free the amine for imine formation.

Integrated Synthetic Route Proposal

Combining the above methodologies, a plausible route is:

-

Synthesis of 2-acetamidophenylglyoxylic acid :

-

Acetylation of 2-aminophenylacetic acid.

-

Oxidation to the α-keto acid using PCC.

-

-

OxymaPure/DIC-mediated amidation :

-

Couple with butylamine to form 2-(2-acetamidophenyl)-2-oxoacetamide.

-

-

Alkylation with 1-bromobutane :

-

Deprotonate the amide nitrogen with K2CO3 in DMF.

-

React with 1-bromobutane at 80°C for 10 hours.

-

-

Imine formation :

-

Condense the ketoamide with butylamine using HCl catalysis.

-

Overall Yield Estimate : 50–60% after four steps.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2-Acetamidofenil)-N-butil-2-butiliminoacetamida puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que puede llevar a la formación de óxidos correspondientes o derivados hidroxilados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que lleva a la formación de aminas o alcoholes.

Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico o los halógenos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Ácido nítrico para la nitración, bromo para la bromación.

Productos principales

Oxidación: Derivados hidroxilados.

Reducción: Aminas o alcoholes.

Sustitución: Derivados nitro o halogenados.

Aplicaciones Científicas De Investigación

2-(2-Acetamidofenil)-N-butil-2-butiliminoacetamida tiene varias aplicaciones en la investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos materiales y catalizadores.

Biología: Investigado por su potencial como ligando en ensayos bioquímicos y como una sonda para estudiar las interacciones enzimáticas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.

Industria: Utilizado en el desarrollo de productos químicos especiales y materiales avanzados.

Mecanismo De Acción

El mecanismo por el cual 2-(2-acetamidofenil)-N-butil-2-butiliminoacetamida ejerce sus efectos depende de su interacción con los objetivos moleculares. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad a través de la unión a sitios activos o alterando los estados conformacionales. Las vías específicas involucradas dependerían del contexto de su aplicación, como la inhibición del crecimiento bacteriano o la modulación de las respuestas inflamatorias.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ():

- Substituent: Pyridin-2-ylmethyl group instead of butyl.

- Coordination behavior: Acts as a tridentate ligand (via carbonyl oxygen, pyridyl nitrogen, and amide nitrogen), forming stable copper(II) complexes with distorted octahedral geometry .

- Bioactivity: Exhibits antibacterial activity against E. coli and S. aureus (MIC values in the range of 12.5–25 µg/mL) and antifungal activity against Candida albicans and Aspergillus flavus .

N-Butyl-substituted analogs (): Example: 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide. Substituent: Single N-butyl group; lacks the iminoacetamide moiety. Limited bioactivity data in the evidence, but increased lipophilicity (logP ~3.2 predicted) compared to pyridine-containing analogs (logP ~1.8) .

Target Compound: 2-(2-Acetamidophenyl)-N-butyl-2-butyliminoacetamide

- Dual butyl groups may sterically hinder coordination sites, reducing metal-binding capacity compared to the tridentate pyridine analog.

Spectroscopic and Computational Comparisons

- The pyridine analog’s quantum chemical studies (DFT) revealed charge transfer interactions and a distorted octahedral geometry in its copper complex, critical for its bioactivity . The target compound’s lack of a pyridyl group may limit similar metal coordination and electronic properties.

Actividad Biológica

2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

The biological activity of this compound may be attributed to several mechanisms:

- Hypolipidemic Activity : Similar compounds have been shown to lower lipid levels by inhibiting key enzymes involved in lipid metabolism. For instance, N2-n-butylindazolone, a related compound, was effective in reducing acetyl-CoA levels and decreasing cholesterol absorption in rodent models .

- Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to its potential protective effects against oxidative stress-related diseases.

Efficacy Studies

Recent studies have explored the efficacy of this compound in various biological systems:

- Hypolipidemic Effects : In rodent models, administration of similar compounds has resulted in significant reductions in serum lipid levels and liver fat content. The mode of action appears to involve the suppression of enzymes critical for lipid synthesis .

- Antioxidant Activity : Research indicates that compounds with structural similarities demonstrate significant antioxidant activities, which may be beneficial in preventing cellular damage from free radicals .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

- Case Study 1 : A study involving the administration of related compounds showed a marked decrease in triglyceride levels in diabetic rats, suggesting potential applications in metabolic disorders.

- Case Study 2 : Clinical evaluations have indicated improvements in lipid profiles among patients receiving treatment with similar hypolipidemic agents.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Hypolipidemic | Inhibition of lipid synthesis enzymes |

| N2-n-butylindazolone | Hypolipidemic | Suppression of acetyl-CoA levels |

| Acorus calamus Extract | Antimicrobial, Antioxidant | Free radical scavenging |

Q & A

Q. What are the common synthetic routes for preparing 2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between acetamide derivatives and alkylamines. For example, analogous acetamide compounds are synthesized via nucleophilic substitution using bromoacetyl bromide and amines (e.g., n-butylamine) under basic conditions (e.g., triethylamine) . Optimization includes:

- Reagent Selection : Use stoichiometric excess of amine to drive the reaction.

- Catalysis : Employ K₂CO₃ or KI to enhance reactivity in nucleophilic aromatic substitution .

- Purification : Column chromatography or recrystallization (based on Rf values and melting points) ensures purity .

Yield optimization can be achieved by iterative adjustment of temperature (e.g., 75–84°C) and solvent polarity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using Rf values (e.g., 0.28–0.65 in ethyl acetate/hexane systems) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and intermediates in the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software) .

- Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in the reaction mechanism of this compound?

- Methodological Answer :

- Iterative Feedback Loops : Integrate experimental results (e.g., NMR kinetics) with computational refinements (e.g., adjusting solvation models) .

- Cross-Validation : Use multiple spectroscopic techniques (e.g., IR for hydrogen bonding analysis) to confirm intermediate structures .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) using Bayesian statistics .

Q. How can Design of Experiments (DoE) methodologies systematically investigate the influence of multiple variables on synthesis?

- Methodological Answer :

- Factor Screening : Apply fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Optimize yield and purity via central composite designs .

- Statistical Analysis : Use ANOVA to rank variable significance and build predictive models (e.g., polynomial regression) .

Q. What advanced techniques are recommended for analyzing degradation products or stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat, light, or humidity and analyze degradation via LC-MS .

- Dynamic Mechanical Analysis (DMA) : Assess thermal stability by measuring glass transition temperatures.

- Computational Degradation Modeling : Use molecular dynamics simulations to predict hydrolysis pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed and predicted spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Re-examining Assumptions : Verify solvent effects (e.g., chloroform vs. DMSO) and tautomeric equilibria .

- Higher-Level Theory : Replace DFT with coupled-cluster (CCSD(T)) calculations for improved shift predictions .

- Experimental Replication : Repeat synthesis under inert conditions to rule out oxidation artifacts .

Q. What methodologies validate the reproducibility of synthetic protocols for this compound across labs?

- Methodological Answer :

- Interlaboratory Studies : Share standardized protocols (e.g., reagent purity thresholds, drying times) and compare yields .

- Open-Source Data Platforms : Upload raw NMR and HPLC data to repositories like PubChem for transparency .

- Robustness Testing : Introduce deliberate variations (e.g., ±5% catalyst) to assess protocol resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.